[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone
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Overview
Description
[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a heptylsulfanyl chain, a pyridinyl ring, and a thiophenylmethanone moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone involves multiple steps, including the formation of the pyridinyl and thiophenylmethanone rings, followed by the introduction of the dimethylamino and heptylsulfanyl groups. Common synthetic routes may involve:
Formation of Pyridinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thiophenylmethanone Moiety: This step may involve the use of thiophene derivatives and ketone formation reactions.
Attachment of Dimethylamino and Heptylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the heptylsulfanyl group.
Reduction: Reduction reactions could target the ketone group in the thiophenylmethanone moiety.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyridinyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.
Material Science:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine:
Drug Development: The compound’s structure suggests potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases related to its mechanism of action.
Industry:
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of [2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to changes in cellular function.
Comparison with Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound also contains a dimethylamino group and exhibits similar basic properties.
Bromomethyl methyl ether: Another compound with a similar functional group, used in various chemical reactions.
Uniqueness:
Structural Complexity: The combination of the pyridinyl, thiophenylmethanone, and heptylsulfanyl groups makes it unique.
Its diverse applications in chemistry, biology, and medicine set it apart from simpler compounds.
Properties
Molecular Formula |
C22H32N2OS2 |
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Molecular Weight |
404.6 g/mol |
IUPAC Name |
[2-[7-(dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H32N2OS2/c1-17(2)19-13-12-18(21(25)20-11-10-16-26-20)22(23-19)27-15-9-7-5-6-8-14-24(3)4/h10-13,16-17H,5-9,14-15H2,1-4H3 |
InChI Key |
GIXYZTSUAFPXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCN(C)C |
Origin of Product |
United States |
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